molecular formula C26H30N2O5 B2615682 Fmoc-Ile-Pro-OH CAS No. 109425-47-0

Fmoc-Ile-Pro-OH

Cat. No.: B2615682
CAS No.: 109425-47-0
M. Wt: 450.535
InChI Key: MLWNAAGBZTXNOG-GMWOSMDTSA-N
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Description

Fmoc-Ile-Pro-OH, also known as (2S)-1-((2S,3S)-2-((9H-fluoren-9-ylmethoxy)carbonyl)amino)-3-methylpentanoyl)-2-pyrrolidinecarboxylic acid, is a compound used in peptide synthesis. It is a derivative of isoleucine and proline, protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions .

Mechanism of Action

Target of Action

The primary target of Fmoc-Ile-Pro-OH is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group in this compound is used as a protecting group for amines during peptide synthesis . This protection is crucial to prevent unwanted side reactions during the synthesis process .

Mode of Action

This compound interacts with its targets through a process known as Fmoc protection . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate, which serves as a protective group for the amine . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of this compound in peptide synthesis affects the biochemical pathways involved in the formation of peptide bonds . The Fmoc group allows for the selective protection and deprotection of amino groups, enabling the stepwise assembly of peptide chains . This process is integral to solid-phase peptide synthesis (SPPS), a common method for producing peptides .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its role as a reagent in peptide synthesis rather than as a bioactive compound itselfIt’s worth noting that the fmoc group is stable under acidic conditions and can be selectively removed under basic conditions , which can influence its behavior in different physiological environments.

Result of Action

The primary molecular effect of this compound’s action is the protection of the amine group during peptide synthesis . This allows for the controlled formation of peptide bonds without unwanted side reactions . On a cellular level, the use of this compound enables the synthesis of complex peptides, which can have various biological effects depending on their specific sequences.

Action Environment

The action of this compound is influenced by the pH of the environment . The Fmoc group is stable under acidic conditions and can be removed under basic conditions . Therefore, the pH can significantly influence the efficacy of this compound in protecting amines and its stability during peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-Ile-Pro-OH interacts with various enzymes, proteins, and other biomolecules in the context of biochemical reactions . The Fmoc group serves as a base-labile protecting group, which can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The nature of these interactions is primarily chemical, involving the formation and breaking of covalent bonds during the synthesis and deprotection processes .

Cellular Effects

The cellular effects of this compound are primarily related to its role in peptide synthesis. The Fmoc group is used as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . Its removal does not disturb the acid-labile linker between the peptide and the resin, making it a crucial component in the synthesis of peptides .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its role in the formation of peptides. The Fmoc group protects the amine group during the peptide chain assembly. Once the peptide synthesis is complete, the Fmoc group is rapidly removed by a base . This process allows for the precise assembly of peptide chains, contributing to the diversity and complexity of protein structures in biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the Fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in N,N-dimethylformamide (DMF), a common deprotection cocktail for Fmoc during SPPS . This indicates that the compound is stable enough for the duration of the peptide synthesis process but can be rapidly deactivated when no longer needed .

Metabolic Pathways

The metabolic pathways involving this compound are primarily related to its role in peptide synthesis. The compound itself is not metabolized in the traditional sense, but rather participates in the chemical reactions involved in the formation of peptide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Ile-Pro-OH typically involves the protection of the amino group of isoleucine with the Fmoc group, followed by coupling with proline. The Fmoc group is introduced using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under Schotten-Baumann conditions, such as sodium bicarbonate in dioxane and water or dimethylformamide (DMF) . The coupling reaction with proline is usually carried out using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis techniques allows for efficient production and purification of the compound .

Scientific Research Applications

Fmoc-Ile-Pro-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Properties

IUPAC Name

(2S)-1-[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O5/c1-3-16(2)23(24(29)28-14-8-13-22(28)25(30)31)27-26(32)33-15-21-19-11-6-4-9-17(19)18-10-5-7-12-20(18)21/h4-7,9-12,16,21-23H,3,8,13-15H2,1-2H3,(H,27,32)(H,30,31)/t16-,22-,23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWNAAGBZTXNOG-GMWOSMDTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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